N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide
Description
N-[(3-Aminophenyl)methyl]-2-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a 2-nitrobenzenesulfonyl group linked to a 3-aminobenzylamine moiety. The presence of the 3-aminophenylmethyl group introduces both electronic and steric effects, distinguishing it from simpler sulfonamide analogs.
Properties
IUPAC Name |
N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O4S/c14-11-5-3-4-10(8-11)9-15-21(19,20)13-7-2-1-6-12(13)16(17)18/h1-8,15H,9,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHGHMWMNJVVKAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NCC2=CC(=CC=C2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide typically involves the reaction of 3-aminobenzylamine with 2-nitrobenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst, sodium dithionite.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
Reduction: The major product is the corresponding amine, N-[(3-aminophenyl)methyl]-2-aminobenzenesulfonamide.
Substitution: The products depend on the nucleophile used in the reaction.
Scientific Research Applications
Antimicrobial Activity
One of the prominent applications of N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide and its derivatives is their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance, derivatives of sulfonamides have been shown to be effective against a range of pathogens including:
- Bacteria : Escherichia coli, Staphylococcus aureus
- Fungi : Candida albicans, Aspergillus niger
In a study by Geronikaki et al., a series of N-(benzo[d]thiazol-2-yl)-4-nitrobenzene sulfonamides were evaluated for their antimicrobial properties, revealing promising results against both gram-positive and gram-negative bacteria .
Anticancer Properties
This compound has also been investigated for its anticancer potential. Compounds with similar nitrobenzenesulfonamide structures have been associated with the inhibition of cell proliferation in various cancer cell lines. The mechanism often involves the modulation of cell cycle regulators and apoptosis pathways.
Case Study: Cell Cycle Control Agents
A notable patent discusses the use of aminothiazole compounds as cell-cycle control agents, particularly targeting cyclin-dependent kinases (CDKs) which are crucial in regulating the cell cycle. The findings suggest that these compounds could be beneficial in treating malignancies characterized by uncontrolled cell proliferation .
Anti-inflammatory Activity
Another significant application is the anti-inflammatory potential of this compound. Research has indicated that derivatives can selectively inhibit cyclooxygenase enzymes (COX), leading to reduced inflammation. In particular, compounds exhibiting COX-2 inhibition have shown promise in treating inflammatory disorders with fewer side effects compared to traditional NSAIDs .
Synthesis and Structure-Activity Relationships
The synthesis of this compound and its analogs often involves various organic synthesis techniques, including:
- Sulfonation reactions
- Amination processes
- Nitration steps
Understanding the structure-activity relationships (SAR) is vital for optimizing the efficacy and safety profiles of these compounds. Researchers continue to explore modifications to enhance their biological activity while minimizing toxicity.
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide is not well-documented. its effects are likely related to its ability to interact with biological molecules such as proteins and enzymes. The nitro group can participate in redox reactions, while the amino group can form hydrogen bonds and other interactions with biological targets .
Comparison with Similar Compounds
Structural and Substituent Effects
The substituent on the benzylamine group significantly influences molecular conformation, solubility, and biological interactions. Key analogs and their differences are summarized below:
Key Observations :
- Electronic Effects: The 3-aminophenylmethyl group in the target compound provides a strong electron-donating character, contrasting with the electron-withdrawing Cl in the 3-chloro analog . This difference likely impacts interactions with biological targets, such as enzymes or receptors.
- Conformational Flexibility : The N-(3-methylbenzoyl) analog exhibits restricted rotation due to its acyl group, resulting in a near-orthogonal dihedral angle (89.5°) between the sulfonyl and benzoyl rings . In contrast, the target compound’s benzylamine linker may allow greater torsional flexibility.
Physicochemical Properties
| Property | This compound | N-(4-Methoxybenzyl)-2-nitrobenzenesulfonamide | N-(3-Chlorophenyl)-2-nitrobenzenesulfonamide |
|---|---|---|---|
| Molecular Weight (g/mol) | ~315.33 (calculated) | 322.335 | 312.73 |
| Polarity | High (due to -NH₂) | Moderate (due to -OCH₃) | Low (due to -Cl) |
| Solubility | Likely higher in polar solvents | Moderate in organic solvents | Low in water |
Notes:
- The amino group’s polarity makes the target compound more water-soluble than its chloro or methoxy counterparts, which aligns with trends observed in related sulfonamides .
Biological Activity
N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide, a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in the context of cancer treatment and as an inhibitor of specific signaling pathways. This article compiles research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound features a nitro group and a sulfonamide moiety , which are critical for its biological interactions. The presence of the 3-aminophenyl group enhances its ability to interact with various biological targets.
This compound is primarily studied for its role as an inhibitor of protein kinases . Protein kinases are essential in cellular signaling pathways that regulate processes such as metabolism, cell cycle progression, and apoptosis. Dysregulation of these pathways is often implicated in cancer development and progression .
Key Mechanisms:
- Inhibition of PI3K Pathway : This compound has been shown to inhibit the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is crucial for tumor growth and survival .
- Anti-cancer Activity : Studies indicate that sulfonamide derivatives can induce apoptosis in cancer cells, suggesting potential use in cancer therapies .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Study 1: Cancer Cell Line Analysis
In a study assessing the effects of this compound on various cancer cell lines, significant reductions in cell viability were observed. The compound was tested against HepG2 (liver cancer), MGC80-3 (gastric cancer), and T-24 (bladder cancer) cell lines. The results indicated that the compound induced apoptosis through mitochondrial pathways.
Case Study 2: Antimicrobial Efficacy
A separate investigation into the antimicrobial properties revealed that this compound demonstrated effective inhibition against several strains of Gram-positive bacteria. This suggests potential applications in treating bacterial infections alongside its anticancer properties.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[(3-aminophenyl)methyl]-2-nitrobenzenesulfonamide, and how can impurities be minimized?
- Methodology : Synthesis typically involves reacting 2-nitrobenzenesulfonyl chloride with 3-aminobenzylamine under controlled conditions. Evidence from analogous compounds (e.g., N-aryl-2-nitrobenzenesulfonamides) suggests refluxing in a polar aprotic solvent (e.g., THF or dichloromethane) with a base (e.g., triethylamine) to neutralize HCl byproducts .
- Purification : Recrystallization from ethanol or dilute HCl is effective for removing unreacted sulfonyl chloride or aniline derivatives. Purity can be verified via melting point consistency (e.g., 138°C for similar compounds) and IR spectroscopy (amide N-H stretch ~3334 cm⁻¹ and sulfonyl S=O stretches ~1336–1169 cm⁻¹) .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Key Techniques :
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.0–8.1 ppm) and methylene groups (δ 4.2–4.7 ppm). For example, in analogous compounds, the NH proton appears at δ 5.2–5.6 ppm .
- IR Spectroscopy : Confirm sulfonamide (S=O at ~1350–1150 cm⁻¹) and nitro (asymmetric stretch ~1534 cm⁻¹) functional groups .
- HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C₁₃H₁₄N₃O₄S: 324.0653) .
Advanced Research Questions
Q. How do substituents on the aromatic rings influence conformational flexibility and intermolecular interactions?
- Structural Insights : X-ray crystallography of related compounds (e.g., N-(2,3-dimethylphenyl)-2-nitrobenzenesulfonamide) reveals torsional angles at the S-N bond ranging from -60° to 73°, dictating molecular twist. Dihedral angles between sulfonyl and anilino rings (51–89°) are sensitive to substituent steric/electronic effects .
- Hydrogen Bonding : Intramolecular N-H···O(nitro) bonds stabilize syn conformations, while intermolecular N-H···O(sulfonyl) bonds form R₂²(8) dimer motifs. These interactions are critical for crystal packing and solubility .
Q. What challenges arise in crystallographic refinement of this compound, and how can they be addressed?
- Refinement Strategies : Use SHELXL for small-molecule refinement, leveraging restraints for disordered moieties (e.g., methyl or nitro groups). For H-atom positioning, apply riding models for C-H bonds and freely refine NH protons with isotropic displacement parameters .
- Data Quality : High-resolution (<1.0 Å) data minimizes overfitting. For twinned crystals, employ SHELXL’s TWIN/BASF commands .
Q. How can computational methods (e.g., DFT) predict electronic properties and reactivity?
- Modeling Approaches :
- HOMO-LUMO Analysis : For related sulfonamides, HOMO energies (~-6.5 eV) localize on the nitro and sulfonyl groups, indicating electrophilic reactivity. LUMO energies (~-1.8 eV) suggest nucleophilic attack at the benzene ring .
- Polarizability : Nitro groups enhance molecular polarizability, influencing non-linear optical (NLO) properties .
Data Contradictions and Resolution
Q. Discrepancies in reported dihedral angles for analogous sulfonamides: How to interpret variability?
- Root Cause : Substituent position (ortho vs. meta/para) alters steric hindrance. For example, ortho-methyl groups increase dihedral angles (53–57°) compared to para-substituted derivatives (51°) .
- Resolution : Cross-validate crystallographic data with DFT-optimized geometries to distinguish intrinsic flexibility from crystal-packing effects .
Methodological Recommendations
Q. What strategies improve yield in multi-step syntheses involving this compound?
- Optimization :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
